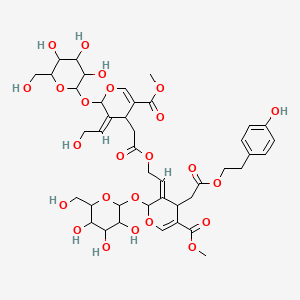
1-(Benzyloxy)pentan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)pentan-2-OL is an organic compound with the molecular formula C12H18O2 It is a derivative of pentanol, where a benzyloxy group is attached to the second carbon of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)pentan-2-OL can be synthesized through the reaction of pentane-1,5-diol with benzyl chloride. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the benzyloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction. Optimization of reaction conditions, such as temperature and solvent choice, would be crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)pentan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Sodium hydride.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)pentan-2-OL has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)pentan-2-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug-receptor interactions .
Comparación Con Compuestos Similares
5-(Benzyloxy)pentan-1-ol: Another benzyloxy derivative with similar chemical properties.
4-Benzyloxy-1-butanol: A shorter chain analog with comparable reactivity.
Uniqueness: 1-(Benzyloxy)pentan-2-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
831-93-6 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-phenylmethoxypentan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
Clave InChI |
XNZZIEYDRTVMTQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



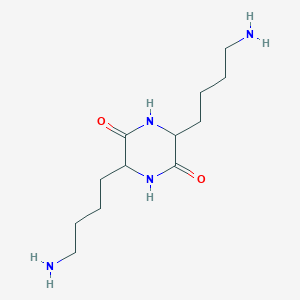
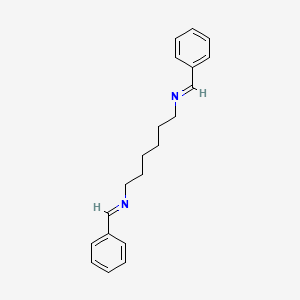
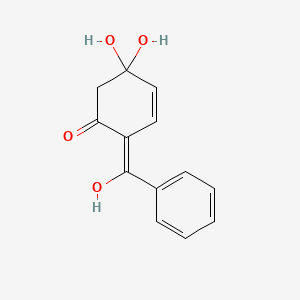
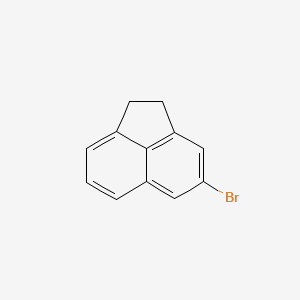





![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)


